1,4-Dimethyl-2,5-dinitrobenzene
Overview
Description
1,4-Dimethyl-2,5-dinitrobenzene is an organic compound with the molecular formula C₈H₈N₂O₄. It is a derivative of benzene, where two methyl groups and two nitro groups are substituted at the 1,4 and 2,5 positions, respectively. This compound is a pale yellow crystalline solid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
1,4-Dimethyl-2,5-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,4-dimethylbenzene (p-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. The nitration process introduces nitro groups at the 2 and 5 positions of the benzene ring, resulting in the formation of this compound .
Chemical Reactions Analysis
1,4-Dimethyl-2,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents such as halogens or alkyl groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, halogens, alkyl halides, and potassium permanganate. The major products formed from these reactions include 1,4-dimethyl-2,5-diaminobenzene, substituted benzene derivatives, and 1,4-dicarboxy-2,5-dinitrobenzene .
Scientific Research Applications
1,4-Dimethyl-2,5-dinitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of explosives, as well as in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,5-dinitrobenzene involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,4-Dimethyl-2,5-dinitrobenzene can be compared with other similar compounds, such as:
1,2-Dimethyl-3,5-dinitrobenzene: This compound has nitro groups at the 3 and 5 positions, leading to different chemical and physical properties.
1,3-Dimethyl-2,4-dinitrobenzene: The nitro groups are positioned at the 2 and 4 positions, resulting in variations in reactivity and applications.
1,4-Dinitrobenzene: Lacks the methyl groups, which affects its solubility and reactivity compared to this compound.
Properties
IUPAC Name |
1,4-dimethyl-2,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJZOFDOLIPFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498989 | |
Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712-32-3 | |
Record name | 1,4-Dimethyl-2,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 1,4-Dimethyl-2,5-dinitrobenzene play in studying Charge-Transfer (CT) interactions?
A: While this compound and 1,4-Dimethoxy-2,5-dimethylbenzene alone don't show significant CT complexation, their incorporation into a [2.2]paracyclophane structure leads to strong CT absorptions []. This demonstrates the impact of conformational restriction and enforced proximity within the paracyclophane structure on facilitating CT interactions between the electron-rich dimethoxybenzene moiety (donor) and the electron-deficient dinitrobenzene moiety (acceptor) [].
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